Bosentan (RO 47–0203) is a non-peptide, mixed endothelin receptor antagonist. [, ] It acts as a competitive antagonist for both endothelin A (ETA) and endothelin B (ETB) receptors. [, ] Bosentan is significant in scientific research for its role in investigating the endothelin system and its involvement in various physiological and pathological processes. [, , , ]
Bosentan hydrate is classified as an endothelin receptor antagonist that selectively inhibits both endothelin-1 receptors (ETA) and endothelin-2 receptors (ETB). It is derived from bosentan, a compound synthesized for its vasodilatory properties. The chemical formula for bosentan hydrate is with a molecular weight of approximately 551.64 g/mol . The hydrate form typically indicates the presence of water molecules associated with the bosentan structure, which can influence its solubility and bioavailability.
The synthesis of bosentan hydrate involves several steps that include the formation of bosentan from its precursors followed by hydration to yield the monohydrate form. A common method for synthesizing bosentan involves using potassium carbonate as a base in a solvent system comprising acetonitrile and water.
The molecular structure of bosentan hydrate consists of a complex arrangement that includes a sulfonamide group, two aromatic rings, and multiple functional groups that facilitate its interaction with endothelin receptors. The presence of water molecules in the hydrate form affects the crystalline structure and stability of the compound.
Bosentan undergoes various chemical reactions during its synthesis and application:
Bosentan exerts its pharmacological effects by antagonizing endothelin receptors, specifically blocking the action of endothelin-1, a potent vasoconstrictor involved in various cardiovascular diseases.
The physical properties of bosentan hydrate include:
Bosentan hydrate has significant clinical applications:
Bosentan hydrate is the monohydrate form of bosentan, a sulfonamide-derived bipyrimidine compound with systematic chemical name 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzenesulfonamide monohydrate. Its molecular formula is C27H31N5O7S·H2O, corresponding to a molecular weight of 569.63 g/mol [1] [8]. The anhydrous bosentan base (C27H29N5O6S) has a molecular weight of 551.62 g/mol, with the hydrate form exhibiting distinct crystallographic properties confirmed through X-ray diffraction studies [4] [7].
The compound features multiple functional groups: a tert-butyl-substituted benzenesulfonamide moiety linked to a methoxyphenoxy-substituted bipyrimidine framework, with a hydroxyethoxy spacer enabling structural flexibility. This arrangement facilitates dual endothelin receptor antagonism through specific molecular interactions [3] [6]. Key structural elements include:
Table 1: Chemical Identifiers of Bosentan Hydrate
Identifier | Value |
---|---|
CAS Registry Number | 157212-55-0 |
PubChem CID | 185462 |
IUPAC Name | 4-tert-Butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzenesulfonamide monohydrate |
Empirical Formula | C27H31N5O7S |
Appearance | Off-white to light yellow crystalline powder |
Melting Point | 114-118°C |
Bosentan hydrate is marketed under several brand names globally, including Tracleer (Actelion Pharmaceuticals), Stayveer, and Safebo [2] [4]. Its hydrate form exhibits distinct physicochemical behavior compared to the anhydrous material, including altered dissolution kinetics and stability profiles that influence pharmaceutical formulation design [7] [9].
Bosentan emerged from rational drug design targeting the endothelin pathway, discovered through screening of sulfonamide derivatives at Hoffmann-La Roche in the early 1990s (coded as Ro 47-0203) [2] [5]. Its development represented a paradigm shift in pulmonary arterial hypertension management as the first orally active endothelin receptor antagonist. The monohydrate form was selected for pharmaceutical development due to superior crystallinity and stability compared to amorphous forms [7] [9].
The compound achieved pharmacological significance through its dual antagonism of endothelin-A (ETA) and endothelin-B (ETB) receptors, with 20-fold selectivity for ETA (Ki = 4.7 nM) over ETB (Ki = 95 nM) in human smooth muscle cells [3] [6]. This balanced profile proved clinically advantageous, as selective ETA antagonists demonstrated suboptimal efficacy in early trials. Mechanistically, bosentan disrupts endothelin-1 (ET-1) signaling—a potent vasoconstrictive and mitogenic peptide elevated 10-fold in pulmonary arterial hypertension patients [2] [5].
Table 2: Key Pharmacological Milestones in Bosentan Development
Year | Development Phase | Significance |
---|---|---|
1997 | REACH-1 Trial (Phase III) | Terminated early due to toxicity at high doses |
2001 | FDA Approval (November) | First oral endothelin antagonist for PAH (WHO Class III/IV) |
2002 | EMA Approval (May) | European Union market authorization |
2007 | Digital Ulcer Indication | Approved for scleroderma-related digital ulcers |
2015 | Patent Expiration | Generic market entry initiated |
The clinical validation of bosentan hydrate came through the landmark BREATHE-1 trial, which demonstrated significant improvement in six-minute walk distance (primary endpoint) and reduced clinical worsening in pulmonary arterial hypertension patients. By 2013, worldwide sales peaked at $1.57 billion, reflecting its transformative impact on pulmonary arterial hypertension management [2] [4]. Its introduction established endothelin receptor antagonism as a cornerstone therapeutic strategy, paving the way for second-generation agents like ambrisentan and macitentan [5].
Bosentan hydrate holds global regulatory approval for two primary indications:
Regulatory approvals span major jurisdictions:
Beyond approved indications, clinical investigations have explored off-label applications:
The patent exclusivity period for bosentan hydrate expired starting in 2015, enabling global generic market entry. Current regulatory oversight maintains strict pregnancy prevention programs and monthly liver function monitoring due to the compound's induction of hepatic enzymes and potential embryotoxicity [2] [4] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0